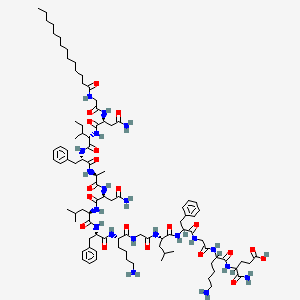

![molecular formula C15H14Cl2N2O3S B1676647 N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide CAS No. 825658-06-8](/img/structure/B1676647.png)

N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide

Übersicht

Beschreibung

Molecular Structure Analysis

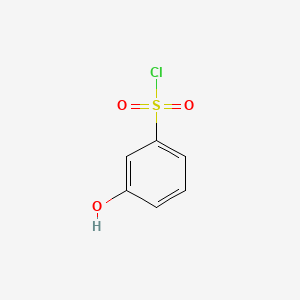

The molecular structure of this compound is represented by the formula C15H14Cl2N2O3S . It includes two dichlorophenyl groups, a methylsulfonyl group, and an amino group attached to a benzamide core .Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.3 g/mol . Other computed properties include a XLogP3-AA of 2.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 372.0102189 g/mol, a monoisotopic mass of 372.0102189 g/mol, a topological polar surface area of 83.6 Ų, a heavy atom count of 23, and a complexity of 501 .Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide and its derivatives have been researched for their potential in cardiac electrophysiological applications. Studies have shown that certain compounds within this class exhibit potency in in vitro assays, comparable to known class III agents used in clinical trials for arrhythmias (Morgan et al., 1990).

Chemical Synthesis and Biological Screening

The compound has been a subject of interest in chemical synthesis studies, with research exploring its reactivity and derivative formations. For instance, chlorosulfonation of related benzamides has been investigated, which includes preliminary biological screening against various microorganisms (Cremlyn et al., 1989).

Synthesis and Characterization

Research efforts have also been directed towards the synthesis and characterization of related compounds. The process of synthesizing derivatives of N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide and studying their crystal structures have been documented. These studies provide insights into the molecular structures and potential applications of these compounds (Saeed et al., 2010).

Antipathogenic Activity

A study explored the antipathogenic activity of new thiourea derivatives, including compounds related to N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide. This research focused on their interaction with bacterial cells and demonstrated potential in developing novel antimicrobial agents with antibiofilm properties. The presence of specific substituents on the thiourea moiety significantly influenced the anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Crystallography and Molecular Interactions

Crystallography studies have been conducted to understand the molecular interactions of N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide and its derivatives. These studies reveal details about the conformation of bonds and the arrangement of molecules, contributing to a deeper understanding of their physical and chemical properties (Gowda et al., 2008).

Antibacterial Activity

A study on 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, derived from related compounds, focused on its antibacterial properties. The research showed that this compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria, indicating its potential use in antimicrobial applications (Adam et al., 2016).

Membrane Technology

Research into the synthesis of poly sulphonyl amino benzamide (PSAB) and its derivatives, which are related to N-(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide, has shown potential applications in water purification and desalination. These polymers were used to create composite membranes for sea water desalination, demonstrating their utility in water treatment technologies [(Padaki et al., 2012)

Wirkmechanismus

Target of Action

ML335 is a selective activator of both TREK-1 (K2P2.1) and TREK-2 (K2P10.1) . These are two-pore domain potassium (K2P) channels that play crucial roles in regulating neuronal excitability, influencing pain, temperature perception, and responses to anesthetics .

Mode of Action

ML335 directly stimulates the C-type gate via the K2P modulator pocket . The activation of these channels by ML335 has provided important insights into the conformational changes associated with channel gating .

Biochemical Pathways

The activation of TREK-1 and TREK-2 channels by ML335 influences the equilibrium between up and down conformations of these channels . This modulation can directly influence filter gating, providing further insight into the complex allosteric mechanisms that modulate filter gating in TREK K2P channels .

Pharmacokinetics

It is known that ml335 is soluble in dmso and ethanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The activation of TREK-1 and TREK-2 channels by ML335 can influence cellular electrical activity . This can have various effects at the molecular and cellular level, including influencing pain perception and responses to anesthetics .

Action Environment

The action of ML335 can be influenced by various environmental factors. For instance, the presence of other drugs such as simeprevir and/or odalasvir can increase the plasma concentrations of ML335 . Additionally, the stability of ML335 can be influenced by storage conditions .

Eigenschaften

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIQTZRJRVFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide | |

CAS RN |

825658-06-8 | |

| Record name | N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.